molecular formula C17H15N3O2 B2495646 1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 954265-99-7

1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2495646
CAS No.: 954265-99-7
M. Wt: 293.326
InChI Key: HQRULNZCJUTCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a benzyl group at position 1 and a cyclopropyl group at position 6 adds to the compound’s unique structural features.

Properties

IUPAC Name

1-benzyl-6-cyclopropylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(22)13-8-15(12-6-7-12)19-16-14(13)9-18-20(16)10-11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRULNZCJUTCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3CC4=CC=CC=C4)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of 1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Biological Activity

1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 954265-99-7) is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SARs), and potential therapeutic applications.

Structural Information

The molecular formula of 1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is C17H15N3O2C_{17}H_{15}N_{3}O_{2}. The structural representation is crucial for understanding its interaction with biological targets. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
SMILESC1CC1C2=NC3=C(C=NN3CC4=CC=CC=C4)C(=C2)C(=O)O
InChIInChI=1S/C17H15N3O2/c21-17(22)13-8-15(12-6-7-12)19-16-14(13)9-18-20(16)10-11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2,(H,21,22)

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. In particular, compounds with similar structural motifs have demonstrated inhibitory effects on various cancer cell lines. For instance, studies have shown that certain pyrazolo[3,4-b]pyridine derivatives can inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.

CompoundTargetIC50 (µM)Cell Lines Tested
Compound 15yTBK10.2THP-1, RAW264.7
Compound 31CDK20.36HeLa, HCT116
Compound 32CDK91.8A375

The compound 15y , a close analog in the pyrazolo series, has been reported to inhibit TBK1 with an IC50 value of 0.2 nM and showed antiproliferative effects across several cancer cell lines including A172 and U87MG .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives has also been investigated. Compounds have been shown to inhibit COX enzymes, which play a pivotal role in inflammation and pain signaling pathways.

CompoundCOX InhibitionIC50 (µM)
Compound ACOX-10.04 ± 0.09
Compound BCOX-20.04 ± 0.02

These findings suggest that similar compounds may possess anti-inflammatory properties that could be harnessed for therapeutic applications .

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyrazolo[3,4-b]pyridine scaffold can significantly affect biological activity. For example:

  • Substituents at the benzyl position can enhance potency against specific targets.
  • Cyclopropyl groups contribute to selectivity and binding efficiency.

Case Studies

Recent studies have highlighted the efficacy of pyrazolo derivatives in preclinical models:

  • Inhibition of TBK1 : A study demonstrated that certain derivatives effectively inhibited TBK1 signaling pathways involved in immune responses and cancer progression.
  • CDK Inhibition : Another study focused on the selectivity of CDK inhibitors derived from this scaffold, showcasing their potential in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.